-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole (also known as GAT229) is a research tool studied for its potential modulatory effects on the cannabinoid receptor type 1 (CB1). Studies have shown that it acts as an allosteric modulator, meaning it binds to a site on the CB1 receptor distinct from the main binding site for cannabinoid ligands like THC or anandamide. This binding can influence how the receptor responds to these other molecules.
Specifically, research has found that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole enhances the binding of the synthetic cannabinoid CP 55,940 to CB1 receptors expressed in Chinese Hamster Ovary (CHO) cells []. It has also been shown to increase the activity of the natural cannabinoids 2-AG and anandamide, as well as CP 55,940, in a cellular assay measuring arrestin recruitment []. These findings suggest that 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole may act as a positive allosteric modulator, amplifying the effects of cannabinoid agonists at the CB1 receptor.
The ability of 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole to modulate CB1 receptor activity makes it a potential tool for investigating the role of the CB1 receptor in various physiological processes. The CB1 receptor is known to be involved in functions like memory, pain perception, and mood regulation []. By studying how 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole affects these processes, researchers may gain insights into the potential therapeutic applications of targeting CB1 receptor activity for disorders like anxiety or chronic pain.